

Methyl 4-(propylamino)benzoate structure elucidation

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Compound of Interest

Compound Name:	Methyl 4-(propylamino)benzoate
CAS No.:	317321-39-4
Cat. No.:	B3124220

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Executive Summary & Theoretical Grounding

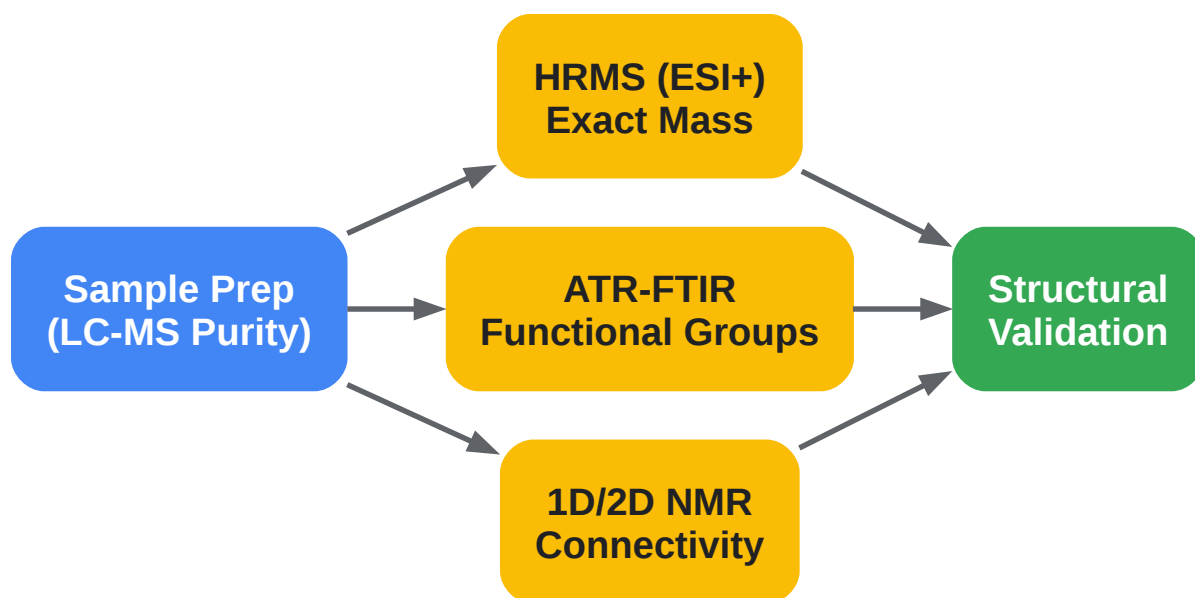
In the development of small-molecule active pharmaceutical ingredients (APIs), derivatives of 4-aminobenzoic acid (PABA) serve as critical scaffolds, most notably in the synthesis of local anesthetics (e.g., benzocaine, procaine) and targeted biochemical probes. **Methyl 4-(propylamino)benzoate** (CAS: 317321-39-4) is a highly functionalized intermediate featuring a para-substituted benzene ring, a methyl ester, and a secondary alkylamine.

Absolute structural confidence is paramount in pharmaceutical development. Relying on a single analytical modality invites risk; therefore, this guide details an orthogonal, self-validating analytical matrix. By triangulating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a definitive structural proof that eliminates the possibility of constitutional isomers^[1].

The Self-Validating Analytical Workflow

To avoid analytical bias, the methodology must be designed as a closed-loop system where each technique independently verifies a specific structural domain before multidimensional

techniques map the global connectivity.



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Fig 1: Orthogonal analytical workflow for self-validating structural elucidation.

Causality in Experimental Design

- Solvent Selection (NMR): Deuterated chloroform (CDCl_3) is explicitly chosen over protic solvents like Methanol- d_4 . CDCl_3 lacks exchangeable deuterons, preserving the critical secondary amine ($-\text{NH}-$) signal. If a protic solvent were used, rapid deuterium exchange would obliterate the $-\text{NH}-$ resonance, removing a key piece of structural evidence[1].
- Ionization Mode (HRMS): Electrospray Ionization in positive mode (ESI+) is selected because the secondary amine acts as an excellent proton acceptor, guaranteeing a robust $[\text{M}+\text{H}]^+$ molecular ion with minimal in-source fragmentation.
- Sampling Technique (IR): Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch that can mask or be confused with the critical N-H stretching frequency of the secondary amine[2].

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation & Purity Assessment

- Dilution: Dissolve 1.0 mg of **Methyl 4-(propylamino)benzoate** in 1.0 mL of LC-MS grade acetonitrile.
- Chromatography: Inject 2 μL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 μm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
- Validation Check: Ensure the UV chromatogram (extracted at 254 nm) shows a single peak with >98% Area Under Curve (AUC) before proceeding to advanced elucidation.

Protocol B: HRMS (ESI+) Acquisition

- Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix to achieve sub-5 ppm mass accuracy[1].
- Infusion: Introduce the sample via direct infusion at 10 $\mu\text{L}/\text{min}$.

- Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 250°C.
- Validation Check: The theoretical exact mass for $C_{11}H_{15}NO_2$ is 193.1103 Da. The $[M+H]^+$ ion must be observed at m/z 194.1181 (± 0.0010 Da).

Protocol C: Multidimensional NMR Spectroscopy

- Preparation: Dissolve 15 mg of the analyte in 0.6 mL of $CDCl_3$ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Acquisition (1D): Acquire standard 1H (400 MHz, 16 scans) and $^{13}C\{^1H\}$ (100 MHz, 512 scans) spectra.
- Acquisition (2D): Acquire gradient-selected COSY (homonuclear correlation), HSQC (one-bond heteronuclear correlation), and HMBC (multiple-bond heteronuclear correlation) to map the carbon skeleton[3].

Data Presentation & Structural Assignment

The structural elucidation relies on matching empirical data against established spectroscopic principles found in authoritative databases like the AIST Spectral Database for Organic Compounds (SDBS)[4].

Mass Spectrometry and Infrared Data

The exact mass confirms the empirical formula, while the ATR-FTIR spectrum isolates specific functional groups independent of the carbon framework.

Table 1: HRMS and FT-IR Diagnostic Features

Technique	Observed Value	Theoretical / Lit.	Assignment	Structural Significance
HRMS	m/z 194.1185	m/z 194.1181	[M+H] ⁺ Ion	Confirms formula C ₁₁ H ₁₅ NO ₂ (Mass error: 2.1 ppm)
HRMS	m/z 152.0712	m/z 152.0711	[M-C ₃ H ₆ +H] ⁺	Loss of the propyl chain via McLafferty-type rearrangement
FT-IR	3350 cm ⁻¹	3300–3500 cm ⁻¹	N-H Stretch	Confirms the presence of a secondary amine
FT-IR	1695 cm ⁻¹	1680–1715 cm ⁻¹	C=O Stretch	Confirms an ester conjugated to an aromatic ring
FT-IR	1605, 1530 cm ⁻¹	1500–1600 cm ⁻¹	C=C Aromatic	Confirms the benzene ring framework

Nuclear Magnetic Resonance (NMR) Assignments

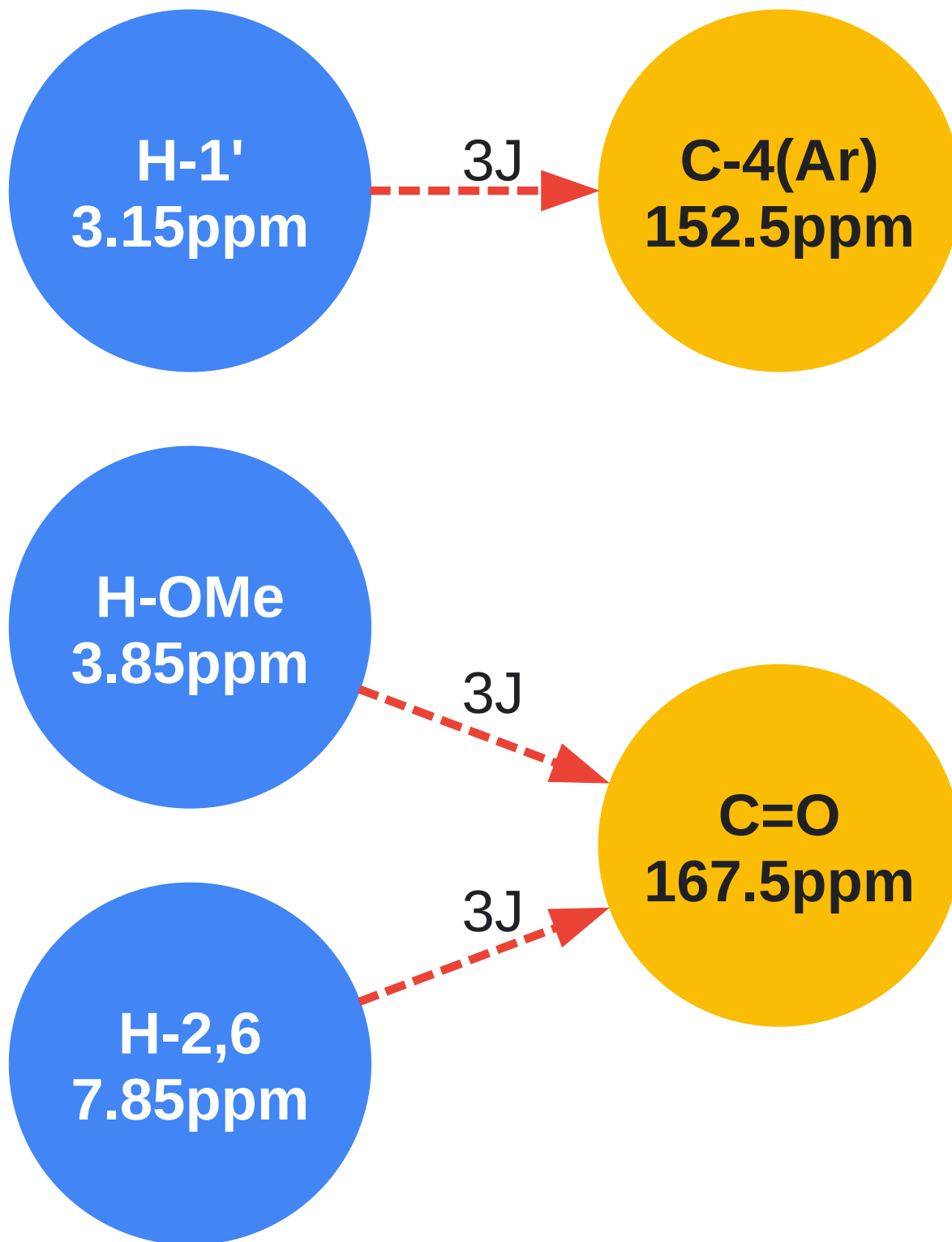
The ¹H NMR spectrum immediately confirms the para-substitution pattern via an AA'BB' spin system (two distinct doublets integrating to 2H each, with a characteristic ortho coupling constant of ~8.8 Hz)[3].

Table 2: ¹H and ¹³C NMR Spectral Assignments (400 MHz / 100 MHz, CDCl₃)

Position	¹ H Shift (ppm)	Multiplicity (J in Hz)	Integration	¹³ C Shift (ppm)	Key HMBC Correlations (¹ H → ¹³ C)
-CH ₃ (Propyl)	1.00	t (7.4)	3H	11.5	C-2' (-CH ₂ -)
-CH ₂ - (Propyl)	1.65	sextet (7.4)	2H	22.6	C-1', C-3'
-NH-CH ₂ -	3.15	t (7.1)	2H	45.2	C-2', C-4 (Ar)
-NH-	4.20	br s	1H	-	-
-OCH ₃ (Ester)	3.85	s	3H	51.5	C=O (Carbonyl)
H-3, H-5 (Ar)	6.55	d (8.8)	2H	111.2	C-1, C-4
H-2, H-6 (Ar)	7.85	d (8.8)	2H	131.5	C-4, C=O (Carbonyl)
C-1 (Ar, ipso)	-	-	-	118.0	-
C-4 (Ar, ipso)	-	-	-	152.5	-
C=O (Carbonyl)	-	-	-	167.5	-

Regiochemical Validation via HMBC

The most critical phase of the elucidation is proving the regiochemistry: verifying that the propyl group is attached to the nitrogen and the methyl group is attached to the ester oxygen (and not vice versa). This is definitively solved using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which detects couplings over 2 to 3 bonds (²J, ³J)[1].



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Fig 2: Key HMBC (3J) correlations confirming regiochemistry of the ester and alkylamine.

Mechanistic Causality of the HMBC Data:

- The singlet at 3.85 ppm (integrating to 3H) shows a strong 3J correlation to the carbonyl carbon at 167.5 ppm. This proves the methyl group is part of the ester (-COOCH₃).
- The triplet at 3.15 ppm (the alpha-protons of the propyl chain) shows a 3J correlation across the nitrogen atom to the aromatic quaternary carbon at 152.5 ppm (C-4). This unequivocally anchors the propyl chain to the amine.

Conclusion & Quality Assurance

The structural elucidation of **Methyl 4-(propylamino)benzoate** is achieved through a self-validating matrix. The HRMS data restricts the chemical space to C₁₁H₁₅NO₂. The ATR-FTIR confirms the necessary functional groups without solvent interference. Finally, the 1D NMR resolves the para-substituted geometry, and the 2D HMBC definitively locks the regiochemistry of the ester and amine substituents. This multi-modal approach ensures compliance with the highest standards of pharmaceutical analytical chemistry.

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